molecular formula C19H22ClN3O3 B277883 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

カタログ番号 B277883
分子量: 375.8 g/mol
InChIキー: AUJQEXCTKYJYCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B cells, which are involved in the development of various types of B-cell malignancies, including lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.

作用機序

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. BTK plays a critical role in the survival and proliferation of B cells, and its inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been shown to have potent inhibitory effects on BTK activity, leading to a reduction in the activation of downstream signaling pathways. This ultimately results in apoptosis of cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have minimal effects on non-cancerous cells, indicating that it may have a favorable safety profile.

実験室実験の利点と制限

One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is its ability to target the BCR signaling pathway, which is critical for the survival and proliferation of B cells in various types of B-cell malignancies. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these types of cancers.
One of the limitations of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is that it may not be effective in all types of B-cell malignancies, as some cancers may have alternative signaling pathways that can compensate for the inhibition of BTK. Additionally, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide may have off-target effects on other kinases, which could lead to unwanted side effects.

将来の方向性

There are several future directions for the development of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide and other BTK inhibitors. One potential area of research is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from these treatments. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors, potentially leading to improved outcomes for patients with B-cell malignancies. Finally, there is also a need for the development of more potent and selective BTK inhibitors that can overcome some of the limitations of current therapies.

合成法

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The final step in the synthesis involves the coupling of 3-chloro-4-(2-furoyl)aniline with butyric acid chloride in the presence of a base, followed by the addition of piperazine to form the final product.

科学的研究の応用

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied in preclinical models of B-cell malignancies, including lymphomas and leukemias. These studies have shown that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide is able to inhibit BCR signaling and induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide has also been shown to have synergistic effects when combined with other drugs commonly used in the treatment of these cancers.

特性

製品名

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide

分子式

C19H22ClN3O3

分子量

375.8 g/mol

IUPAC名

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H22ClN3O3/c1-2-4-18(24)21-14-6-7-16(15(20)13-14)22-8-10-23(11-9-22)19(25)17-5-3-12-26-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H,21,24)

InChIキー

AUJQEXCTKYJYCG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

正規SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。